molecular formula C8H12N2 B8570193 N,N,2-trimethylpyridin-4-amine

N,N,2-trimethylpyridin-4-amine

Cat. No.: B8570193
M. Wt: 136.19 g/mol
InChI Key: YTQVUCXSUXFTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2-trimethylpyridin-4-amine: is an organic compound with the molecular formula C8H12N2 . It is a derivative of pyridine, characterized by the presence of three methyl groups attached to the nitrogen and carbon atoms in the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production methods for N,N,2-trimethylpyridin-4-amine often involve large-scale alkylation reactions using automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, alkoxides.

Major Products

Mechanism of Action

The mechanism by which N,N,2-trimethylpyridin-4-amine exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in catalysis and as a building block for more complex molecules .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

N,N,2-trimethylpyridin-4-amine

InChI

InChI=1S/C8H12N2/c1-7-6-8(10(2)3)4-5-9-7/h4-6H,1-3H3

InChI Key

YTQVUCXSUXFTFM-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)N(C)C

Canonical SMILES

CC1=NC=CC(=C1)N(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 4-dimethylamino-2-methylpyridine N-oxide (1.67 g) in 2-propanol (15 ml) was hydrogenated over Raney-nickel (50% suspension in water, 1 ml) under a hydrogen atmosphere for 3 hours. The catalyst was filtered off, and the filtrate was evaporated under reduced pressure to give 4-dimethylamino-2-methylpyridine (1.35 g).
Quantity
1.67 g
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reactant
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15 mL
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solvent
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1 mL
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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